molecular formula C7H10O6 B1203005 4-Hydroxy-2-oxoheptanedioic acid

4-Hydroxy-2-oxoheptanedioic acid

Cat. No. B1203005
M. Wt: 190.15 g/mol
InChI Key: HNOAJOYERZTSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxoheptanedioic acid is an oxo dicarboxylic acid consisting of pimelic acid substituted at positions 2 and 4 by oxo and hydroxy groups respectively. It derives from a pimelic acid. It is a conjugate acid of a 4-hydroxy-2-oxoheptanedioate. It is a tautomer of a 2,4-dihydroxyhept-2-enedioic acid.

Scientific Research Applications

Marine Atmospheric Composition

Sakaguchi and Kawamura (1994) identified 4-oxoheptanedioic acid (4-ketopimelic acid) in marine atmospheric samples. This discovery was significant in understanding the composition of marine aerosols and their environmental impact. It marked the first time 4-oxoheptanedioic acid was reported in this context (Sakaguchi & Kawamura, 1994).

Antimicrobial and Antiviral Properties

A study by Narmani et al. (2019) explored the antimicrobial and antiviral properties of heptanedioic acid derivatives from the plant pathogenic fungus Cytospora sp. This research contributes to the understanding of natural compounds' potential in treating infections and diseases (Narmani et al., 2019).

Biosynthesis Using Methane

Research by Nguyen and Lee (2021) focused on the biosynthesis of 4-hydroxybutyric acid and its copolymers using methane as a carbon source. This innovative approach in bioengineering demonstrates the potential for sustainable chemical production (Nguyen & Lee, 2021).

Environmental Degradation Studies

Drzewicz et al. (2010) investigated the degradation of cyclohexanoic acid by UV and vacuum UV irradiation, providing insights into environmental remediation methods. This study sheds light on the breakdown of complex organic compounds in natural settings (Drzewicz et al., 2010).

Lipid Peroxidation and Cytotoxicity

Spickett (2013) discussed the chemistry and analysis of 4-Hydroxy-2-nonenal, a product of lipid peroxidation. This research is vital in understanding the mechanisms of cellular damage and potential therapeutic interventions (Spickett, 2013).

Plant Defense Mechanisms

Niemeyer (1988) examined hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, in the Gramineae family, revealing their role in plant defense against pests and diseases. This study contributes to the field of agricultural biochemistry (Niemeyer, 1988).

Biotechnological Applications

Wang et al. (2018) highlighted the biosynthesis of value-added compounds from 4-Hydroxybenzoic acid. This study underscores the potential of biotechnological methods in producing industrially significant chemicals (Wang et al., 2018).

Solid-Phase Synthesis

Leisvuori et al. (2008) explored 4-Oxoheptanedioic acid as a linker for solid-phase synthesis of sensitive oligonucleotides, demonstrating its utility in molecular biology and pharmaceutical research (Leisvuori et al., 2008).

Electrochemical Conversion

Santos et al. (2015) studied the electrochemical conversion of levulinic acid, producing several primary products including 4-hydroxy-2-butanone. This research is significant in developing sustainable chemical production methods (Santos et al., 2015).

properties

Product Name

4-Hydroxy-2-oxoheptanedioic acid

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

4-hydroxy-2-oxoheptanedioic acid

InChI

InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13)

InChI Key

HNOAJOYERZTSNK-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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